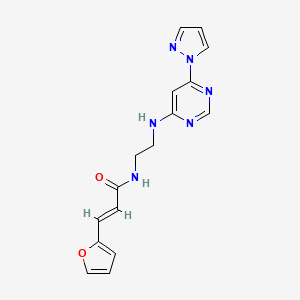

(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(furan-2-yl)acrylamide

Description

The compound (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(furan-2-yl)acrylamide features a conjugated acrylamide backbone with a pyrimidine-pyrazole hybrid moiety and a furan-2-yl substituent. The furan ring, a common heterocycle in natural products, may enhance bioavailability or target specificity compared to purely synthetic scaffolds .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(5-4-13-3-1-10-24-13)18-8-7-17-14-11-15(20-12-19-14)22-9-2-6-21-22/h1-6,9-12H,7-8H2,(H,18,23)(H,17,19,20)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYJJJJZVNJGNU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(furan-2-yl)acrylamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyrimidine moiety, and a pyrazole group. The presence of these heterocycles is significant as they are often associated with diverse biological activities.

Research indicates that compounds containing pyrazole and pyrimidine scaffolds can interact with several biological targets, including protein kinases and enzymes involved in cancer progression. For example, the pyrazole moiety is known to act as an ATP-competitive inhibitor for various kinases, which are critical in cancer biology .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation . The compound's structure suggests it may also exhibit similar inhibitory effects on CDKs or other kinases.

Inhibition of Protein Kinases

The compound's structural features suggest it may inhibit protein kinases such as Akt and CDK, which are frequently overexpressed in various cancers. The binding interactions facilitated by the pyrazole and pyrimidine rings could enhance its efficacy as an anticancer agent .

Case Studies

- Study on Pyrazole Derivatives : A study demonstrated that pyrazole-containing compounds exhibited significant inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that structural modifications could enhance their potency .

- Inhibition of Histone Demethylases : Another research focused on similar compounds that inhibited JmjC histone demethylases, which are crucial in epigenetic regulation. The study found that specific substitutions on the pyrazole ring improved binding affinity and selectivity towards these enzymes .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds containing pyrazole and pyrimidine exhibit significant antimicrobial activity. For instance, certain derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest moderate to good activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The pyrazole scaffold is extensively utilized in drug development due to its ability to inhibit various kinases implicated in cancer progression. For example, compounds similar to (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(furan-2-yl)acrylamide have been identified as potential inhibitors of the Aurora kinases, which play a crucial role in cell division and are often overexpressed in tumors .

Case Studies

- Aurora Kinase Inhibition : A study demonstrated that aminopyrazole derivatives could effectively inhibit Aurora kinases, leading to reduced cell proliferation in cancer cell lines. These findings highlight the potential of pyrazole-containing compounds in cancer therapy .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives, revealing that modifications to the furan and pyrimidine components could enhance activity against resistant bacterial strains .

Drug Development

The unique structural characteristics of this compound make it a candidate for further development as a therapeutic agent. Its ability to interact with specific biological targets suggests potential applications in treating infections and cancer.

Pharmacological Insights

Research into the pharmacological properties of similar compounds indicates that they may also possess anti-inflammatory and analgesic effects. These properties could broaden the therapeutic spectrum of this compound beyond antimicrobial and anticancer applications .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

- The furan-2-yl group in the target compound may improve metabolic stability compared to bulkier aryl groups (e.g., 4-methoxyphenyl in 4412) due to its smaller size and lower lipophilicity .

- Pyridin-3-yl substituents (as in 4412 and 13m) are common in kinase inhibitors, enhancing binding affinity through π-π stacking or hydrogen bonding .

- Methoxy groups (e.g., in the dimethoxyphenyl analog ) increase solubility but may reduce membrane permeability.

Synthesis Trends :

- Bioactivity Implications: Compounds with pyrido-pyrimidine cores (e.g., 13m ) show strong kinase inhibition, suggesting the target’s pyrimidine-pyrazole core may share this activity. Ferroptosis induction is observed in analogs with electron-withdrawing groups (e.g., cyano in ), though the target’s furan ring may favor alternative mechanisms .

Q & A

Basic: What are the established synthetic routes for synthesizing this compound, and what key reaction steps are involved?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrimidine-pyrazole core via nucleophilic aromatic substitution (e.g., reacting 6-chloropyrimidin-4-amine with 1H-pyrazole under basic conditions).

- Step 2: Introduction of the ethylenediamine linker through SN2 alkylation or reductive amination.

- Step 3: Acrylamide coupling via a Michael addition or carbodiimide-mediated amide bond formation between 3-(furan-2-yl)acrylic acid and the amine intermediate.

- Purification: Chromatography (silica gel or HPLC) and recrystallization are critical for isolating the (E)-isomer and achieving >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Answer:

- NMR (¹H/¹³C): Essential for confirming regiochemistry of pyrazole-pyrimidine linkage and acrylamide geometry.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects minor impurities.

- HPLC-PDA/ELSD: Quantifies purity and monitors stereochemical integrity (e.g., retention time comparison with (Z)-isomer).

- FT-IR: Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

Basic: What biological activities have been reported for this compound?

Answer:

Preliminary studies indicate:

- Anticancer activity: IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines.

- Anti-inflammatory effects: Inhibition of COX-2 (cyclooxygenase-2) by ~60% at 10 μM in LPS-induced macrophages.

- Kinase inhibition: Moderate activity against JAK2 and Aurora kinases, suggesting potential for targeted therapy .

Advanced: How can reaction conditions be optimized to improve yield in the final amide coupling step?

Answer:

- Solvent screening: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction rate.

- Catalyst optimization: Compare HOBt/DIC vs. EDC/HCl coupling agents.

- Temperature control: Perform reactions at 0–4°C to minimize racemization.

- Design of Experiments (DoE): Use response surface methodology to model interactions between pH, temperature, and stoichiometry .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization: Replicate studies using identical cell lines (e.g., ATCC-validated MCF-7) and assay protocols (e.g., MTT vs. CellTiter-Glo).

- Off-target profiling: Screen against a panel of 50+ kinases to identify selectivity discrepancies.

- Pharmacokinetic analysis: Measure plasma stability and metabolite interference (e.g., furan oxidation products) .

Advanced: What computational approaches predict binding interactions with kinase targets?

Answer:

- Molecular docking (AutoDock Vina): Model interactions with JAK2’s ATP-binding pocket, focusing on hydrogen bonding with pyrimidine N1 and hydrophobic contacts with furan.

- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories.

- Free energy perturbation (FEP): Quantify contributions of pyrazole vs. pyrimidine substituents to binding affinity .

Advanced: How to design SAR studies evaluating the furan substituent’s role?

Answer:

- Analog synthesis: Replace furan with thiophene, phenyl, or cyclohexyl groups.

- Bioactivity correlation: Test analogs in kinase inhibition assays (JAK2, Aurora A).

- Physicochemical profiling: Compare logP (HPLC), solubility (shake-flask method), and metabolic stability (microsomal assay) .

Basic: What are the documented stability profiles under various storage conditions?

Answer:

- Solid state: Stable for >6 months at -20°C under argon; degradation (<5%) observed at 25°C/60% humidity.

- Solution phase: Avoid aqueous buffers (pH >8) due to acrylamide hydrolysis; use DMSO stocks at -80°C for long-term storage .

Advanced: What orthogonal methods confirm degradation products during stability testing?

Answer:

- LC-MS/MS: Identify hydrolyzed acrylamide (m/z shift +18) and oxidized furan derivatives.

- NMR stability studies: Monitor disappearance of vinyl proton signals (δ 6.2–6.8 ppm).

- Forced degradation: Expose to UV light (ICH Q1B) and acidic/alkaline conditions .

Advanced: How can flow chemistry principles scale up synthesis while maintaining stereochemical integrity?

Answer:

- Continuous amide coupling: Use microreactors (0.5 mm ID) with residence time <2 min to minimize epimerization.

- Inline IR monitoring: Track reaction completion in real time.

- Telescoped synthesis: Combine pyrazole coupling and acrylamide steps without intermediate isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.